N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline core substituted at position 1 with a furan-2-carbonyl group and at position 6 with a 4-nitrobenzenesulfonamide moiety. Such structural attributes suggest applications in enzyme inhibition, particularly targeting sulfonamide-sensitive pathways like carbonic anhydrases or nitric oxide synthases (NOS) .
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c24-20(19-4-2-12-29-19)22-11-1-3-14-13-15(5-10-18(14)22)21-30(27,28)17-8-6-16(7-9-17)23(25)26/h2,4-10,12-13,21H,1,3,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNMQBBTNORDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the furan-2-carbonyl intermediate: This can be achieved through the nitration of furfural followed by oxidation and esterification reactions.
Synthesis of the tetrahydroquinoline moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The final step involves coupling the furan-2-carbonyl intermediate with the tetrahydroquinoline derivative and subsequent sulfonation to introduce the nitrobenzene sulfonamide group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form various carbonyl-containing derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid and acetic anhydride are commonly used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carbonyl-containing furan derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of sulfonamide derivatives with biological targets.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzamide (): Key Differences: The 1-position substituent is benzenesulfonyl (electron-withdrawing) instead of furan-2-carbonyl (moderately electron-withdrawing). The 4-methoxybenzamide at position 6 is less polar than the 4-nitrobenzenesulfonamide.
N-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzenesulfonamide (): Key Differences: The 1-position substituent is a 4-fluorophenylsulfonyl group, introducing fluorine’s electronegativity and metabolic stability. The 2-nitrobenzenesulfonamide (ortho-nitro) may sterically hinder interactions compared to the para-nitro isomer in the target compound. Implications: Fluorine enhances bioavailability, but the ortho-nitro configuration reduces electronic effects compared to para-substitution .
4-Nitro-N-[(1,2,3,4-tetrahydroquinolin-5-yl)methyl]benzene-1-sulfonamide (): Key Differences: A methylene linker separates the tetrahydroquinoline (position 5) from the sulfonamide, unlike the direct attachment at position 6 in the target compound.
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (): Key Differences: The 1-position substituent is piperidin-4-yl (basic, positively charged at physiological pH), and the 6-position has a thiophene carboximidamide group. Implications: The basic piperidine enhances solubility in acidic environments, while the thiophene offers π-π stacking interactions absent in the target compound’s nitro-sulfonamide .
Pharmacological and Physicochemical Properties
*Predicted values based on structural analogs.
Biological Activity
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-nitrobenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a furan-2-carbonyl group with a tetrahydroquinoline moiety, linked to a 4-nitrobenzene sulfonamide group. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C17H18N2O4S. The structural components include:
- Furan-2-carbonyl group : Known for its reactivity and potential role in biological interactions.
- Tetrahydroquinoline moiety : Associated with various biological activities, including anticancer and antimicrobial properties.
- 4-Nitrobenzene sulfonamide group : This sulfonamide functional group is significant in many pharmacologically active compounds.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival.
Anticancer Activity
Studies have shown that sulfonamide derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
Cardiovascular Effects
Sulfonamide derivatives have been investigated for their effects on cardiovascular health. In isolated rat heart models, certain sulfonamides were shown to alter perfusion pressure and coronary resistance. This suggests potential applications in treating conditions like hypertension or heart failure through calcium channel inhibition .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may interact with specific enzyme active sites, inhibiting their function and disrupting metabolic pathways.
- Binding Affinity : The unique structural features enhance binding affinity to biological targets due to hydrophobic interactions and hydrogen bonding capabilities.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Cardiovascular Study : A study evaluated the effects of various sulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives could effectively lower perfusion pressure compared to controls .
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Decreased |
| Compound 2 | 0.001 | No significant change |
Pharmacokinetic Properties
Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These studies suggest that modifications in the chemical structure can significantly influence these parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
